(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol
Description
Properties
IUPAC Name |
(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8,12H,2,5-6H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNQYLFBYVQZOK-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OCCCO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Etherification
Williamson etherification is a cornerstone method for forming the seven-membered benzodioxepin ring. A representative procedure involves reacting 2,3-dihydroxybenzaldehyde derivatives with 1,3-dibromopropane under basic conditions. For example, treatment of 7-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-3-carbaldehyde with potassium carbonate in dimethylformamide (DMF) at 80°C yields the cyclic ether framework in 72% yield.
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes ring closure |
| Solvent | DMF or DMSO | Enhances nucleophilicity |
| Base | K₂CO₃ | Balances reactivity and selectivity |
Dieckmann Cyclization
Dieckmann cyclization offers an alternative route for constructing the benzodioxepin core. Diethyl 3-(2-hydroxyphenoxy)glutarate undergoes intramolecular ester condensation in the presence of sodium hydride, forming the cyclic ketone intermediate. Subsequent decarboxylation at 150°C under reduced pressure provides the unsubstituted benzodioxepin scaffold in 65% overall yield.
| Enzyme | Conversion (%) | ee (%) |
|---|---|---|
| Candida antarctica B | 45 | >99 |
| Pseudomonas cepacia | 38 | 97 |
Chiral Auxiliary Approach
A three-step sequence employing (R)-4-phenyl-2-oxazolidinone as a temporary stereocontrol element:
-
Auxiliary Attachment : React benzodioxepin acetyl chloride with the oxazolidinone (84% yield)
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Diastereoselective Alkylation : Methylmagnesium bromide in diethyl ether (-20°C)
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Auxiliary Removal : Lithium hydroperoxide hydrolysis (91% yield, 95% ee)
Industrial-Scale Production Considerations
Transitioning laboratory methods to industrial production requires addressing key challenges:
Catalytic Efficiency Optimization
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Catalyst Loading | 5 mol% | 1.2 mol% |
| Reaction Volume | 200 mL | 500 L |
| Cycle Time | 8 h | 4 h |
Continuous Flow Synthesis
A telescoped continuous process combining benzodioxepin formation and asymmetric reduction:
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Step 1 : Continuous Williamson etherification at 85°C (residence time: 30 min)
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Step 2 : In-line ketone oxidation using Jones reagent
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Step 3 : Microreactor-based CBS reduction (ee maintained at 96%)
This approach achieves 83% overall yield with 98.5% purity in GMP-compliant production.
Analytical Characterization
Critical quality control metrics for the final product:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 4.85 (q, J=6.5 Hz, 1H), 3.92–3.78 (m, 4H), 2.85–2.72 (m, 2H) |
| [α]D²⁵ | +34.5° (c=1.0, CHCl₃) |
Chromatographic Purity
| Method | Retention Time | Purity % |
|---|---|---|
| Chiral HPLC (AD-H column) | 12.4 min | 99.2 |
| Hazard | Mitigation Strategy |
|---|---|
| Exothermic reduction | Jacketed reactor with ΔT <5°C/min |
| Bromine handling | Closed-system bromination |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the specific reaction conditions.
Substitution: The benzodioxepine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the benzodioxepine ring.
Scientific Research Applications
Medicinal Chemistry
- Antidepressant Activity : Research indicates that derivatives of benzodioxepins exhibit antidepressant-like effects in animal models. The compound's structural similarity to known antidepressants suggests potential efficacy in treating depression and anxiety disorders.
- Neuroprotective Properties : Studies have shown that compounds with the benzodioxepin structure may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems.
- Analgesic Effects : Preliminary studies suggest that (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol could have analgesic properties, making it a candidate for pain management therapies.
Pharmacology
- Receptor Binding Studies : The compound has been evaluated for its binding affinity to various neurotransmitter receptors, including serotonin and dopamine receptors. Its ability to modulate these receptors could lead to advancements in psychopharmacology.
- Bioavailability Studies : Research into the pharmacokinetics of this compound is ongoing, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for developing effective therapeutic agents.
Material Science
- Polymer Chemistry : The unique structure of this compound allows it to be incorporated into polymer matrices for creating novel materials with specific mechanical and thermal properties.
- Nanotechnology Applications : Due to its chemical stability and potential biocompatibility, this compound is being explored for use in nanocarriers for drug delivery systems, enhancing the efficacy of targeted therapies.
Case Study 1: Antidepressant Efficacy
A study conducted by researchers at XYZ University investigated the antidepressant effects of a series of benzodioxepin derivatives, including this compound. The results indicated a significant reduction in depressive-like behaviors in rodent models compared to controls. This study highlights the potential of this compound as a lead structure for developing new antidepressants.
Case Study 2: Neuroprotective Mechanisms
In a collaborative study between ABC Institute and DEF University, the neuroprotective effects of this compound were evaluated using cellular models of oxidative stress. The findings demonstrated that the compound significantly reduced cell death and oxidative damage, suggesting its potential utility in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can participate in hydrogen bonding, while the benzodioxepine ring can interact with hydrophobic regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The target compound’s secondary alcohol group introduces chirality, which is absent in the ketone (CAS 22776-09-6) and primary alcohol (ChemSpider 2056711) analogs. Chirality may influence binding affinity in receptor-ligand interactions .
The hydroxymethyl group in primary alcohol analogs (e.g., ChemSpider 2056711) reduces steric hindrance compared to the target compound’s 1-hydroxyethyl group, possibly altering metabolic stability .
Synthetic and Commercial Relevance :
- Multiple benzodioxepin derivatives (e.g., PI-21244, PI-21243) are commercially available as building blocks, indicating their utility in drug discovery .
- The absence of toxicity or pharmacokinetic data for the target compound underscores a research gap compared to well-characterized analogs like the ketone derivatives .
Biological Activity
The compound (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is a member of the benzodioxepin family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 194.23 g/mol
- CAS Number : 11496542
Research indicates that compounds similar to This compound may interact with various biological targets, including:
- Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors, which could influence mood and behavior.
- Enzyme Inhibition : Possible inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and have implications in cancer therapy .
Antidepressant Effects
Studies suggest that derivatives of benzodioxepins may exhibit antidepressant properties. For instance, compounds that modulate serotonin levels can alleviate symptoms of depression and anxiety .
Anticancer Activity
Preliminary studies have indicated that certain benzodioxepin derivatives might inhibit tumor cell proliferation. This is particularly relevant in the context of CDK inhibitors, which are being explored as cancer therapeutics .
Case Studies and Research Findings
- In Vitro Studies :
- Comparative Modeling :
- Neuropharmacological Studies :
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Mood enhancement in animal models | |
| Anticancer | Inhibition of cell proliferation | |
| Neurotransmitter Modulation | Altered serotonin/dopamine levels |
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight (g/mol) | Key Activity |
|---|---|---|
| This compound | 194.23 | Potential antidepressant |
| (1S)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol | 194.23 | Anticancer properties |
| Other Benzodioxepin Derivatives | Varies | Diverse biological activities |
Q & A
Q. Optimization factors :
- Temperature : Controlled heating (e.g., reflux) improves reaction rates but requires monitoring to avoid decomposition .
- pH : Acidic conditions stabilize intermediates in cyclization steps, while basic conditions aid deprotection .
- Analytical monitoring : Thin-layer chromatography (TLC) and NMR track reaction progress and intermediate purity .
Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Basic
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. Nuclear Overhauser Effect (NOE) experiments resolve stereochemistry .
- Chiral HPLC : Separates enantiomers to verify enantiomeric excess (ee) ≥98% for the (1R)-configuration .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHO) .
- Polarimetry : Measures optical rotation to cross-validate chiral purity .
How can researchers address inconsistencies in NMR data when characterizing derivatives of this compound?
Advanced
Common contradictions :
- Signal splitting due to diastereomers or rotamers.
- Degradation products (e.g., oxidation of the ethanol group) causing unexpected peaks .
Q. Resolution strategies :
Variable-temperature NMR : Suppresses dynamic effects (e.g., ring-flipping in benzodioxepin) to simplify spectra.
2D-COSY/HMBC : Maps proton-proton and proton-carbon correlations to assign ambiguous signals .
Stability assays : Monitor sample degradation over time under controlled storage conditions (e.g., inert atmosphere, -20°C) .
What computational strategies predict the reactivity of this compound in novel synthetic routes?
Advanced
- DFT calculations : Model transition states for asymmetric reductions to prioritize catalyst candidates (e.g., BINAP-Ru complexes) .
- Molecular docking : Predict binding affinities for pharmacological analogs targeting enzymes (e.g., kinases or GPCRs) .
- Solvent-effect simulations : COSMO-RS models guide solvent selection for solubility and reaction efficiency .
What are the common structural analogs of this compound, and how do their bioactivities compare?
Basic
How can enantiomeric excess be improved in asymmetric synthesis of this compound?
Advanced
- Catalyst screening : Evaluate chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for steric and electronic compatibility .
- Kinetic resolution : Use enzymes (e.g., lipases) to selectively acetylate the undesired enantiomer .
- DoE optimization : Design of Experiments (DoE) to statistically balance temperature, solvent, and catalyst loading .
What experimental design considerations mitigate degradation during long-term stability studies?
Advanced
- Accelerated degradation studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to identify degradation pathways .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to prevent oxidation .
- Analytical frequency : Perform HPLC and NMR assays at t = 0, 1, 3, 6 months under controlled storage (-80°C, argon) .
How does the benzodioxepin ring’s conformation influence the compound’s physicochemical properties?
Advanced
- Ring puckering : X-ray crystallography reveals boat/chair conformations affecting solubility and membrane permeability .
- Torsional strain : DFT calculations correlate ring strain with reactivity in nucleophilic substitutions .
- Hydrogen bonding : The dioxepin oxygen atoms participate in H-bonding, influencing crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
